molecular formula C14H14F2N4O B2586228 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1795421-67-8

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2586228
CAS No.: 1795421-67-8
M. Wt: 292.29
InChI Key: QRPRDCVCIVOJKX-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is a compound that features a triazole ring, a piperidine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a triazole precursor under specific conditions. For example, the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Cyclization: The compound can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Phosphorus oxychloride (POCl3): for cyclization reactions.

    Hydrazine hydrate: for the formation of hydrazides.

    Ethanol: as a solvent for various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while nucleophilic substitution can introduce different functional groups into the molecule .

Scientific Research Applications

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone lies in its combination of a triazole ring, a piperidine ring, and a difluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRDCVCIVOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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